1,3-Bis(triethoxysilyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

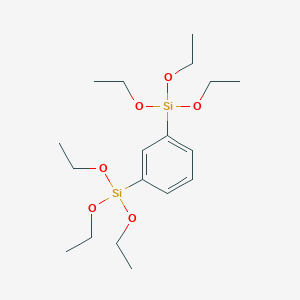

Structure

3D Structure

Properties

IUPAC Name |

triethoxy-(3-triethoxysilylphenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O6Si2/c1-7-19-25(20-8-2,21-9-3)17-14-13-15-18(16-17)26(22-10-4,23-11-5)24-12-6/h13-16H,7-12H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRBRVZDGOJHHFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C1=CC(=CC=C1)[Si](OCC)(OCC)OCC)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O6Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70469322 | |

| Record name | 1,3-Bis(triethoxysilyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70469322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16067-99-5 | |

| Record name | 1,3-Bis(triethoxysilyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70469322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,3-Bis(triethoxysilyl)benzene: Synthesis, Characterization, and Applications in Advanced Materials

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Architectural Versatility of a Bridging Silane

1,3-Bis(triethoxysilyl)benzene stands as a pivotal molecular building block in the realm of materials science and nanotechnology. Its unique meta-substituted aromatic core flanked by two reactive triethoxysilyl groups offers a distinct geometric and electronic profile compared to its more commonly utilized para-isomer. This structural nuance imparts significant consequences on the morphology and properties of the resulting materials. This guide provides a comprehensive technical overview of this compound, from its synthesis and detailed characterization to its transformative role in the creation of functional materials, with a particular focus on periodic mesoporous organosilicas (PMOs) for potential biomedical applications. As a Senior Application Scientist, the insights provided herein are grounded in both fundamental chemical principles and the practical considerations of material synthesis and application.

Section 1: Synthesis and Physicochemical Properties

The synthesis of this compound is most commonly achieved through a Grignard reaction, a foundational method in organometallic chemistry. This approach leverages the reactivity of an organomagnesium halide to form the crucial carbon-silicon bond.

Synthetic Protocol: Grignard-Mediated Silation

The synthesis begins with the formation of a di-Grignard reagent from 1,3-dibromobenzene, which is then reacted with tetraethoxysilane (TEOS).

Experimental Protocol:

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. The entire system is maintained under an inert atmosphere of dry nitrogen or argon throughout the reaction.

-

Grignard Reagent Formation: Magnesium turnings are placed in the flask. A solution of 1,3-dibromobenzene in anhydrous tetrahydrofuran (THF) is added dropwise via the dropping funnel. The reaction is initiated, often with gentle heating or the addition of a small crystal of iodine, and then maintained at a gentle reflux.

-

Silation Reaction: After the formation of the Grignard reagent is complete, the reaction mixture is cooled in an ice bath. Tetraethoxysilane (TEOS) is then added dropwise at a rate that maintains the temperature below 10°C.

-

Workup and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound as a colorless liquid.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Grignard reagents are highly reactive towards atmospheric oxygen and moisture. The use of an inert atmosphere is critical to prevent the decomposition of the organomagnesium intermediate, which would otherwise lead to reduced yields and the formation of byproducts.

-

Anhydrous Solvents: The presence of water will protonate the Grignard reagent, quenching its nucleophilicity and preventing the desired reaction with the silicon electrophile.

-

Controlled Addition of TEOS at Low Temperature: The reaction between the Grignard reagent and TEOS is exothermic. Slow, controlled addition at low temperatures is essential to manage the reaction rate, prevent side reactions, and ensure the selective formation of the desired product.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in material synthesis.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₃₄O₆Si₂ | [1] |

| Molecular Weight | 402.63 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 117 °C at 0.07 mmHg | [1] |

| Density | 1.007 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.452 | [1] |

| Flash Point | > 110 °C (closed cup) | [1] |

| CAS Number | 16067-99-5 | [1] |

Safety and Handling:

This compound is a combustible liquid and should be handled with appropriate personal protective equipment, including eye shields and gloves.[1] It is sensitive to moisture and should be stored under an inert atmosphere in a tightly sealed container.

Section 2: Spectroscopic Characterization

Comprehensive spectroscopic analysis is crucial for confirming the identity and purity of synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information on the different types of protons and their connectivity. The expected signals for this compound include a triplet for the methyl protons of the ethoxy groups, a quartet for the methylene protons of the ethoxy groups, and a complex multiplet pattern for the aromatic protons.

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. Key signals will correspond to the methyl and methylene carbons of the ethoxy groups and the distinct carbons of the benzene ring.

-

²⁹Si NMR: Silicon-29 NMR is a powerful tool for characterizing organosilicon compounds. A single resonance is expected for the two equivalent silicon atoms in this compound. The chemical shift provides insight into the electronic environment of the silicon nucleus. For aryltriethoxysilanes, the ²⁹Si chemical shift is typically observed in the range of -60 to -80 ppm.[2][3][4][5]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is used to identify the functional groups present in the molecule. Key vibrational modes for this compound include:

| Wavenumber (cm⁻¹) | Assignment |

| ~3050 | Aromatic C-H stretch |

| ~2975, 2925, 2885 | Aliphatic C-H stretch (ethoxy groups) |

| ~1590, 1480 | Aromatic C=C stretch |

| ~1100-1000 | Si-O-C stretch (strong) |

| ~960 | Si-O-C stretch |

| ~800-750 | Aromatic C-H out-of-plane bend |

The strong Si-O-C stretching bands are characteristic of alkoxysilanes.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), this compound will likely undergo fragmentation through the loss of ethoxy groups and cleavage of the silicon-carbon bond.[6][7][8]

Section 3: Reactivity and the Sol-Gel Process

The utility of this compound as a precursor for materials synthesis is rooted in its reactivity, specifically the hydrolysis and condensation of its triethoxysilyl groups. This chemistry is the foundation of the sol-gel process.

Mechanism of Hydrolysis and Condensation

The sol-gel process involves two primary reactions:

-

Hydrolysis: The ethoxy groups (-OEt) are replaced by hydroxyl groups (-OH) upon reaction with water. This reaction can be catalyzed by either an acid or a base.

-

Condensation: The resulting silanol groups (-Si-OH) react with each other or with remaining ethoxy groups to form siloxane bridges (-Si-O-Si-), releasing water or ethanol as a byproduct.

The rates of hydrolysis and condensation are highly dependent on the pH of the reaction medium, the water-to-silane ratio, and the solvent.

Diagram of the Sol-Gel Mechanism:

Caption: Simplified mechanism of the sol-gel process.

Section 4: Applications in Periodic Mesoporous Organosilicas (PMOs) for Drug Delivery

A primary application of this compound is in the synthesis of Periodic Mesoporous Organosilicas (PMOs). These materials are characterized by a high surface area, uniform pore size, and an organic group (in this case, a benzene ring) integrated into the silica framework. The meta-substitution pattern of this compound can lead to different pore structures and material morphologies compared to its para-isomer.[9]

Synthesis of Benzene-Bridged PMO Nanoparticles

The synthesis of PMOs typically involves the sol-gel condensation of the organosilane precursor in the presence of a structure-directing agent, such as a surfactant.

Experimental Protocol: Synthesis of Benzene-Bridged PMO Nanoparticles

-

Template Solution: A cationic surfactant, such as cetyltrimethylammonium bromide (CTAB), is dissolved in a mixture of deionized water and ethanol. A basic catalyst, typically sodium hydroxide or ammonia, is added to this solution.

-

Precursor Addition: this compound is added to the template solution under vigorous stirring. The mixture is then heated to promote the hydrolysis and condensation reactions.

-

Aging and Template Removal: The resulting white precipitate is aged, typically for several hours, to allow for the complete formation of the mesostructured material. The solid product is then collected by filtration or centrifugation, washed, and dried. The surfactant template is removed by solvent extraction or calcination.

Diagram of PMO Synthesis Workflow:

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. rsc.org [rsc.org]

- 3. znaturforsch.com [znaturforsch.com]

- 4. unige.ch [unige.ch]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cris.technion.ac.il [cris.technion.ac.il]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1,3-Bis(triethoxysilyl)benzene: A Key Precursor for Advanced Materials

This guide provides a comprehensive technical overview of 1,3-Bis(triethoxysilyl)benzene, a pivotal organosilane precursor in the field of materials science and nanotechnology. Tailored for researchers, scientists, and professionals in drug development, this document delves into its molecular characteristics, synthesis, and critical applications, with a focus on the generation of advanced functional materials.

Section 1: Chemical Identity and Molecular Structure

This compound is an organosilane compound featuring a central benzene ring substituted at the meta positions with two triethoxysilyl groups. This unique arrangement provides a rigid, aromatic core with reactive silicon-based functionalities, making it a valuable building block for hybrid organic-inorganic materials.

Identifier Information:

The molecular architecture consists of a planar phenylene ring, which imparts structural rigidity and thermal stability to the resulting materials. The two triethoxysilyl groups are the reactive sites, capable of undergoing hydrolysis and condensation reactions to form a stable siloxane (Si-O-Si) network. The ethoxy groups can be readily hydrolyzed in the presence of water and a catalyst (acid or base), yielding silanol (Si-OH) intermediates that subsequently condense to build the inorganic silica framework.

Caption: Molecular structure of this compound.

Section 2: Physicochemical Properties

The physical and chemical properties of this compound are critical to its handling, storage, and reactivity in polymerization processes. It is typically supplied as a clear, colorless liquid.

| Property | Value | Source |

| Appearance | Clear, colorless liquid | [3] |

| Density | 1.007 g/mL at 25 °C | |

| Boiling Point | 117 °C at 0.07 mmHg | |

| Refractive Index | n20/D 1.452 | |

| Flash Point | >110 °C (>230 °F) - closed cup | |

| Solubility | Reacts with water. Soluble in many organic solvents. | |

| Stability | Stable under recommended storage conditions (dry, inert atmosphere). Moisture-sensitive. | [4] |

Section 3: Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved through a Grignard reaction, a robust and well-established method for forming carbon-silicon bonds. This process involves the formation of an organomagnesium halide (Grignard reagent) from a dihalobenzene, which then acts as a nucleophile to attack a silicon electrophile.

Causality in Experimental Design: The choice of 1,3-dibromobenzene as a starting material is strategic; the carbon-bromine bond is reactive enough to form a Grignard reagent under standard conditions, while being more selective than the di-iodo equivalent and more reactive than the di-chloro equivalent. Anhydrous conditions are paramount, as any trace of water will quench the highly reactive Grignard reagent, drastically reducing the yield. Tetrahydrofuran (THF) is an ideal solvent as its ether oxygen atoms can coordinate to the magnesium, stabilizing the Grignard reagent.

Representative Synthesis Protocol

This protocol describes a general procedure for the synthesis of this compound. All operations must be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Materials:

-

1,3-Dibromobenzene

-

Magnesium turnings

-

Triethoxychlorosilane (TES-Cl)

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (catalyst)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

Step-by-Step Methodology:

-

Grignard Reagent Formation:

-

In a dry, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings (2.2 equivalents).

-

Add a small crystal of iodine to activate the magnesium.

-

Add a solution of 1,3-dibromobenzene (1 equivalent) in anhydrous THF to the dropping funnel.

-

Add a small portion of the dibromobenzene solution to the flask and gently warm to initiate the reaction, as indicated by the disappearance of the iodine color and bubbling.

-

Once initiated, add the remaining dibromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at reflux for 2-3 hours to ensure complete formation of the di-Grignard reagent.

-

-

Silylation:

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Add a solution of triethoxychlorosilane (2.5 equivalents) in anhydrous THF to the dropping funnel.

-

Add the triethoxychlorosilane solution dropwise to the Grignard reagent, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.

-

-

Workup and Purification:

-

Cool the mixture to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to yield this compound as a colorless liquid.

-

Caption: Workflow for the synthesis of this compound.

Section 4: Applications in Drug Development and Materials Science

The primary application of this compound lies in its use as a monomer for the synthesis of Periodic Mesoporous Organosilicas (PMOs).[2][5][6] PMOs are a class of nanomaterials characterized by a hybrid organic-inorganic framework with highly ordered, uniform pores.

Role in Periodic Mesoporous Organosilicas (PMOs)

Unlike traditional mesoporous silica where organic groups are grafted onto the surface, the organic moieties (in this case, the phenylene group) are integral components of the pore walls in PMOs. This is achieved through the sol-gel co-condensation of the bis-silylated precursor, often in the presence of a structure-directing agent like a surfactant. The meta-substitution pattern of this compound can influence the resulting pore structure and morphology of the PMO material.[1]

Relevance to Drug Delivery

The unique properties of PMOs derived from this precursor make them highly promising candidates for advanced drug delivery systems.[2]

-

High Drug Loading: The high surface area and large pore volume of PMOs allow for the encapsulation of significant quantities of therapeutic agents.[2]

-

Tunable Hydrophobicity: The presence of the benzene ring within the framework increases the hydrophobicity compared to pure silica, which can enhance the loading capacity for poorly water-soluble drugs.[2]

-

Controlled Release: The well-defined pore structure allows for predictable and sustained release kinetics of the loaded drug molecules.

-

Biocompatibility: The silica-based framework is generally considered biocompatible and can be functionalized further to improve cellular uptake or for targeted delivery.

The use of this compound and its isomers allows for the creation of tailored nanocarriers. By controlling the synthesis conditions, researchers can produce PMO nanoparticles with specific sizes and shapes, which is critical for their in-vivo behavior, including circulation time and cellular internalization.[1]

Caption: Logical flow from precursor to advanced applications.

Section 5: Safety, Handling, and Spectroscopic Characterization

Safety and Handling

This compound should be handled with care in a well-ventilated area or fume hood. It is a combustible liquid and may cause skin and serious eye irritation.

-

Personal Protective Equipment (PPE): Wear safety glasses with side-shields or goggles, chemical-resistant gloves (e.g., neoprene or nitrile rubber), and protective clothing.[4]

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place away from moisture and oxidizing agents.[4]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist. As the material is moisture-sensitive, use under an inert atmosphere is recommended for maintaining product integrity.

Spectroscopic Characterization

While a specific spectrum is not provided, the structure of this compound allows for predictable spectroscopic features essential for quality control and reaction monitoring.

-

¹H NMR (Proton NMR): Expected signals would include:

-

A triplet around 1.2 ppm corresponding to the methyl (-CH₃) protons of the ethoxy groups.

-

A quartet around 3.8 ppm from the methylene (-OCH₂-) protons of the ethoxy groups.

-

A complex multiplet pattern in the aromatic region (approx. 7.2-7.8 ppm) corresponding to the four protons on the benzene ring.

-

-

¹³C NMR (Carbon NMR): Expected signals would include:

-

A peak around 18 ppm for the ethoxy methyl carbons.

-

A peak around 58 ppm for the ethoxy methylene carbons.

-

Multiple signals in the aromatic region (approx. 125-140 ppm) for the benzene ring carbons, including those directly attached to the silicon atoms.

-

-

²⁹Si NMR (Silicon NMR): A single resonance is expected in the typical range for tetraalkoxysilanes, confirming the chemical environment of the silicon atoms.

-

FT-IR (Infrared Spectroscopy): Key vibrational bands would include C-H stretches (aromatic and aliphatic), Si-O-C stretches (strong, around 1100-1000 cm⁻¹), and aromatic C=C bending vibrations. The absence of a broad O-H band would confirm the lack of hydrolysis.

Section 6: Conclusion

This compound stands out as a highly versatile and valuable precursor for the bottom-up synthesis of sophisticated nanomaterials. Its rigid aromatic core and reactive silyl functionalities enable the creation of robust Periodic Mesoporous Organosilicas with properties that are highly sought after in advanced fields, particularly in the design of next-generation drug delivery vehicles. A thorough understanding of its chemistry, synthesis, and handling is essential for researchers aiming to harness its full potential in creating functional materials tailored for specific, high-value applications.

References

-

Croissant, J. G., et al. (2015). Periodic Mesoporous Organosilica Nanoparticles with Controlled Morphologies and High Drug/Dye Loadings for Multicargo Delivery in Cancer Cells. ResearchGate. Available at: [Link]

-

Al Khawand, S. Periodic Mesoporous Organosilica Nanoparticles for drug Delivery. Université Grenoble Alpes. Available at: [Link]

-

Yang, H., et al. (2011). Direct synthesis of bifunctional periodic mesoporous benzene-silicas functionalized with a high loading of carboxylic acid groups. Chemical Communications, 47(20), 5897-5899. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

-

SLS. (n.d.). 1,4-Bis(triethoxysilyl)benzene. Scientific Laboratory Supplies. Available at: [Link]

-

Gelest, Inc. (n.d.). 1,4-BIS(TRIETHOXYSILYL)BENZENE. Gelest, Inc. Available at: [Link]

-

LookChem. (n.d.). Cas 2615-18-1,1 4-BIS(TRIETHOXYSILYL)BENZENE 96. LookChem. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Periodic Mesoporous Organosilica Nanoparticles for drug Delivery - Master nanosciences, nanotechnologies - Université Grenoble Alpes [master-nanosciences.univ-grenoble-alpes.fr]

- 3. pure.skku.edu [pure.skku.edu]

- 4. 1,4-双(三乙氧基甲硅烷基)苯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 5. scientificlabs.co.uk [scientificlabs.co.uk]

- 6. Direct synthesis of bifunctional periodic mesoporous benzene-silicas functionalized with a high loading of carboxylic acid groups - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility and reactivity of 1,3-Bis(triethoxysilyl)benzene

An In-Depth Technical Guide to the Solubility and Reactivity of 1,3-Bis(triethoxysilyl)benzene

Introduction

This compound, hereafter referred to as m-BTESB, is an organosilane compound featuring a central benzene ring substituted at the meta positions with two triethoxysilyl groups. Its molecular structure provides a unique combination of a rigid aromatic core and flexible, reactive silyl ether functionalities. This architecture makes m-BTESB a critical precursor in the field of materials science, particularly for the synthesis of bridged periodic mesoporous organosilicas (PMOs). These hybrid organic-inorganic materials possess high surface areas, ordered pore structures, and tunable surface properties, making them highly valuable for applications ranging from catalysis and separation to advanced drug delivery systems.[1][2] Understanding the fundamental solubility and reactivity of m-BTESB is paramount for researchers and scientists aiming to control the morphology, porosity, and functionality of the resulting materials. This guide provides a comprehensive overview of these core characteristics, grounded in established chemical principles and experimental observations.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of m-BTESB is presented below. These data are essential for safe handling, storage, and experimental design.

| Property | Value | Reference |

| CAS Number | 16067-99-5 | [3][4] |

| Molecular Formula | C₆H₄[Si(OC₂H₅)₃]₂ | [3] |

| Molecular Weight | 402.63 g/mol | [3] |

| Appearance | Colorless Liquid | N/A |

| Density | 1.007 g/mL at 25 °C | [3] |

| Boiling Point | 117 °C at 0.07 mmHg | [3] |

| Refractive Index | n20/D 1.452 | [3] |

| Flash Point | > 110 °C (> 230 °F) - closed cup | [3] |

| Storage | Store under inert atmosphere | [3] |

Solubility Profile

The solubility of m-BTESB is governed by the "like dissolves like" principle. Its non-polar aromatic core and the moderately polar triethoxysilyl groups allow it to dissolve readily in a wide range of common organic solvents.

Qualitative Solubility

Based on its structure, m-BTESB exhibits excellent solubility in most non-polar and polar aprotic organic solvents. It is generally miscible with alcohols, though its reactivity in the presence of water must be considered.

| Solvent Type | Examples | Qualitative Solubility | Rationale |

| Non-Polar Aromatic | Toluene, Benzene | Highly Soluble | The non-polar benzene core of m-BTESB has a strong affinity for aromatic solvents. |

| Non-Polar Aliphatic | Hexane, Cyclohexane | Highly Soluble | The overall non-polar character allows for favorable van der Waals interactions. |

| Chlorinated | Dichloromethane, Chloroform | Highly Soluble | These solvents effectively solvate both the aromatic and silyl ether portions of the molecule. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Highly Soluble | Ethers are effective solvents for organosilanes. THF is commonly used in sol-gel preparations.[5] |

| Polar Aprotic | Acetone, Acetonitrile | Soluble | While polar, these solvents can still effectively solvate the molecule. |

| Polar Protic | Ethanol, Methanol | Soluble / Reactive | Soluble, but these solvents can participate in hydrolysis and condensation reactions, especially with water and a catalyst present.[6][7] |

| Aqueous | Water | Immiscible / Reactive | m-BTESB is hydrolytically sensitive and reacts with water rather than dissolving.[8] This reaction is the basis for its use in forming silica networks. |

Experimental Protocol for Solubility Determination

This protocol outlines a standard method for determining the qualitative and quantitative solubility of m-BTESB in a given solvent.

Objective: To determine the solubility of m-BTESB in a selected organic solvent at room temperature.

Materials:

-

This compound

-

Selected solvent (e.g., Toluene, Ethanol, Acetone)

-

Vortex mixer

-

Analytical balance

-

Volumetric flasks and pipettes

-

Small vials or test tubes

Procedure:

-

Preparation: Ensure all glassware is clean and completely dry to prevent premature hydrolysis.

-

Qualitative Assessment: To a vial containing 2 mL of the chosen solvent, add m-BTESB dropwise while stirring. Observe for miscibility or the formation of a separate phase.

-

Quantitative Determination (Gravimetric Method): a. Prepare a series of vials with a fixed volume of solvent (e.g., 1 mL). b. Add incrementally increasing amounts of m-BTESB to each vial (e.g., 10 mg, 50 mg, 100 mg, 200 mg, etc.). c. Vigorously mix each vial using a vortex mixer for 2-3 minutes. d. Allow the vials to sit at a constant temperature for at least one hour to reach equilibrium. e. Visually inspect each vial for undissolved solute. The concentration of the last vial to show complete dissolution represents the approximate solubility. f. For a more precise measurement, prepare a saturated solution with excess solute, equilibrate, centrifuge to pellet the excess, and carefully evaporate a known volume of the supernatant to determine the mass of the dissolved solute.

Caption: Workflow for determining the solubility of m-BTESB.

Reactivity and Mechanistic Pathways

The reactivity of m-BTESB is dominated by the chemistry of its triethoxysilyl groups. These groups undergo hydrolysis and condensation—the fundamental reactions of the sol-gel process—to form a stable, cross-linked organosilica network.[9][10]

Core Reactivity: Hydrolysis and Condensation

The conversion of m-BTESB from a liquid monomer to a solid gel network occurs in two primary steps:

-

Hydrolysis: In the presence of water and a catalyst (acid or base), the ethoxy groups (-OC₂H₅) on the silicon atoms are replaced by hydroxyl groups (-OH), forming silanol intermediates and releasing ethanol as a byproduct.[11] The rate of hydrolysis is significantly influenced by pH.[11][12]

-

Acid Catalysis: Typically proceeds via protonation of the ethoxy group, making it a better leaving group for nucleophilic attack by water.

-

Base Catalysis: Involves the nucleophilic attack of a hydroxide ion on the silicon atom.

-

-

Condensation: The newly formed, reactive silanol groups condense with each other or with remaining ethoxy groups to form strong, stable siloxane bridges (Si-O-Si). This process releases water or ethanol and is responsible for the polymerization and cross-linking that builds the material's network structure.[13]

Caption: The two-step mechanism of hydrolysis and condensation for m-BTESB.

Reactivity with Nucleophiles and Electrophiles

-

Silicon Center (Electrophilic): The silicon atom in the triethoxysilyl group is electron-deficient and serves as an electrophilic center. It is susceptible to attack by nucleophiles, with the hydrolysis reaction initiated by water (a weak nucleophile) being the prime example. Stronger nucleophiles can also react at this site.

-

Benzene Ring (Nucleophilic): The central benzene ring is an electron-rich system and can react with strong electrophiles via electrophilic aromatic substitution (EAS).[14][15] However, the silyl groups are generally considered to be weakly deactivating, making the ring less reactive than unsubstituted benzene. Functionalization of the ring typically requires harsh conditions or specific catalytic pathways. While the related isomer 1,4-bis(triethoxysilyl)benzene has been described as a silicon-based nucleophile in palladium-catalyzed cross-coupling reactions, this reactivity is less commonly exploited for m-BTESB compared to its sol-gel chemistry.[16]

Experimental Protocol: Synthesis of a Mesoporous Organosilica

This protocol provides a generalized procedure for synthesizing a basic mesoporous organosilica material from m-BTESB using a surfactant template. This method is foundational to creating PMOs.

Objective: To synthesize a phenylene-bridged mesoporous organosilica via a sol-gel method.

Materials:

-

This compound (m-BTESB)

-

Cetyltrimethylammonium bromide (CTAB - surfactant template)

-

Sodium Hydroxide (NaOH - base catalyst)

-

Ethanol (solvent)

-

Deionized Water

-

Ammonium nitrate solution (for template removal)

-

Magnetic stirrer with heating

-

Round-bottom flask

-

Reflux condenser

-

Buchner funnel and filter paper

-

Oven or furnace

Procedure:

-

Template Solution Preparation: Dissolve 1.0 g of CTAB in a mixture of 50 mL of deionized water and 50 mL of ethanol in a round-bottom flask. Stir at 40 °C until a clear, homogeneous solution is formed.

-

Catalyst Addition: Add 3.0 mL of 2 M NaOH solution to the template solution. Continue stirring for 30 minutes.

-

Precursor Addition: While stirring vigorously, add 2.0 g of m-BTESB to the solution. A white precipitate should form almost immediately.

-

Aging: Continue stirring the mixture at 80 °C under reflux for 4 hours to promote condensation and network formation.

-

Isolation: Cool the mixture to room temperature. Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid thoroughly with deionized water and then with ethanol to remove any unreacted reagents and residual surfactant.

-

Drying: Dry the solid product in an oven at 100 °C overnight.

-

Template Removal (Calcination or Extraction):

-

Extraction (preferred to preserve organic bridge): Reflux the dried solid in a solution of ammonium nitrate in ethanol for 6 hours to ion-exchange the surfactant. Filter, wash, and dry the final material.

-

Calcination: Heat the material in a furnace under a nitrogen atmosphere to burn off the template (e.g., ramp to 550 °C and hold for 5 hours). This method risks degrading the benzene bridge.

-

Characterization: The resulting porous material can be characterized by techniques such as Scanning Electron Microscopy (SEM) for morphology, Transmission Electron Microscopy (TEM) for pore structure, Nitrogen Porosimetry for surface area and pore size distribution, and Fourier-Transform Infrared (FTIR) spectroscopy to confirm the presence of Si-O-Si and C-H bonds.[17][18]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Cas 2615-18-1,1 4-BIS(TRIETHOXYSILYL)BENZENE 96 | lookchem [lookchem.com]

- 3. This compound 96 16067-99-5 [sigmaaldrich.com]

- 4. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Buy 1,4-Bis(triethoxysilyl)benzene | 2615-18-1 [smolecule.com]

- 9. osti.gov [osti.gov]

- 10. Preparation of Hybrid Sol-Gel Materials Based on Living Cells of Microorganisms and Their Application in Nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijmse.org [ijmse.org]

- 12. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 13. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 14. westfield.ma.edu [westfield.ma.edu]

- 15. Aromatic Reactivity [www2.chemistry.msu.edu]

- 16. 1,4-ビス(トリエトキシシリル)ベンゼン 96% | Sigma-Aldrich [sigmaaldrich.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Synthesis and characterization of bis(trialkoxysilymethyl)arenes from related bis(trichlorosilylmethyl)arenes. Comparisons between some organosilicate xerogel materials derived from both - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to the Safe Handling of 1,3-Bis(triethoxysilyl)benzene for Researchers and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and handling procedures for 1,3-Bis(triethoxysilyl)benzene, a key organosilane reagent in advanced materials science and pharmaceutical development. As a compound sensitive to environmental conditions, a thorough understanding of its chemical properties is paramount to ensure both experimental success and laboratory safety. This document moves beyond standard safety data sheet (SDS) information to provide practical, field-tested insights and detailed protocols for researchers and scientists.

Understanding the Core Chemistry: The "Why" Behind the Handling Precautions

This compound is a versatile precursor in the synthesis of bridged organosilica materials and other hybrid organic-inorganic structures. Its utility stems from the two triethoxysilyl groups attached to the benzene ring. These groups are susceptible to hydrolysis, a reaction with water, which is the central principle governing its handling requirements.

The ethoxy groups (-OCH₂CH₃) on the silicon atoms are reactive towards water. In the presence of moisture, they undergo hydrolysis to form silanol groups (-Si-OH) and release ethanol as a byproduct. These silanol groups are highly reactive and can condense with each other to form stable siloxane bonds (-Si-O-Si-), leading to polymerization of the material.

Simplified Hydrolysis Reaction:

C₆H₄[Si(OC₂H₅)₃]₂ + 6H₂O → C₆H₄[Si(OH)₃]₂ + 6C₂H₅OH

This inherent reactivity dictates the stringent need for anhydrous (water-free) conditions during storage and handling. Uncontrolled hydrolysis can lead to the degradation of the reagent, rendering it unusable for its intended applications and potentially leading to pressure buildup in sealed containers due to the release of ethanol vapor.

Physicochemical and Hazard Profile

A clear understanding of the compound's properties is the foundation of a robust safety protocol.

| Property | Value | Source |

| CAS Number | 16067-99-5 | [1][2] |

| Molecular Formula | C₁₈H₃₄O₆Si₂ | [1][2] |

| Molecular Weight | 402.63 g/mol | [1][2] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 117 °C at 0.07 mmHg | [2] |

| Density | 1.007 g/mL at 25 °C | [2] |

| Flash Point | > 110 °C (> 230 °F) - closed cup | [2] |

Hazard Identification:

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following primary hazards:

The hydrolysis byproduct, ethanol, is a flammable liquid and can contribute to the overall hazard profile of the stored material if significant degradation has occurred.[3][5]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling this compound.

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical splash goggles are mandatory. A face shield is recommended when handling larger quantities or when there is a significant splash risk. | Protects against direct contact with the liquid, which can cause serious eye irritation. |

| Hand Protection | Nitrile or neoprene gloves. Consider double-gloving for enhanced protection during transfers. | Provides a barrier against skin contact. Check glove manufacturer's compatibility data. |

| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from splashes. |

| Respiratory Protection | Generally not required when handled in a well-ventilated area or a chemical fume hood. If aerosols may be generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended. | Minimizes the risk of inhaling any vapors or aerosols. |

Experimental Protocols: From Storage to Disposal

Storage: Maintaining Reagent Integrity

Proper storage is critical to prevent premature hydrolysis and ensure the long-term viability of this compound.

-

Atmosphere: Store under an inert atmosphere (e.g., dry nitrogen or argon). This prevents contact with atmospheric moisture.

-

Container: Keep in the original, tightly sealed container. If transferring to a new container, ensure it is clean, dry, and made of a compatible material (e.g., glass or a suitable fluorinated polymer).

-

Environment: Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[3][4]

-

Incompatibilities: Segregate from strong oxidizing agents and water.[3]

Safe Handling and Transfer Workflow

The following diagram and protocol outline the essential steps for safely handling and transferring this compound in a laboratory setting.

Caption: Safe handling workflow for this compound.

Step-by-Step Transfer Protocol:

-

Preparation:

-

Don the required personal protective equipment: chemical splash goggles, nitrile or neoprene gloves, and a laboratory coat.

-

Perform all operations in a certified chemical fume hood to ensure adequate ventilation.

-

Set up a source of dry inert gas (nitrogen or argon) with a needle adapter for purging.

-

-

Transfer:

-

Obtain the bottle of this compound from its storage location.

-

Visually inspect the septum on the bottle for any signs of degradation or previous punctures.

-

Select a clean, dry syringe and needle of the appropriate size.

-

Purge the syringe with the inert gas by drawing the gas into the syringe and expelling it three times.

-

Puncture the septum of the reagent bottle with the needle and carefully withdraw the desired volume of liquid.

-

Withdraw the needle from the reagent bottle and promptly dispense the liquid into the reaction vessel, which should also be under an inert atmosphere.

-

-

Cleanup and Storage:

-

Immediately quench any residual reagent in the syringe by drawing a small amount of a compatible alcohol (e.g., isopropanol or ethanol) into the syringe and expelling the mixture into a designated waste container.

-

Dispose of the quenched syringe and any contaminated materials in the appropriate hazardous waste stream.

-

Securely cap the reagent bottle and return it to its designated storage location.

-

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Evacuate: Immediately evacuate all non-essential personnel from the area.

-

Ventilate: Ensure the area is well-ventilated, but avoid creating strong air currents that could spread the vapor.

-

Contain: For small spills, use an inert absorbent material such as vermiculite, sand, or diatomaceous earth to contain the liquid.[3] Do not use combustible materials like paper towels as the primary absorbent.

-

Collect: Carefully scoop the absorbent material into a sealable, labeled container for hazardous waste disposal.

-

Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol) followed by soap and water.

-

Report: Report the spill to the appropriate environmental health and safety personnel.

Waste Disposal Protocol

Disposal of this compound waste must be handled in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain.[6]

For Small Laboratory Quantities:

-

Segregation: Collect all waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.

-

Neutralization (Hydrolysis):

-

In a well-ventilated fume hood, slowly add the waste organosilane to a larger volume of a stirred alcohol (e.g., ethanol or isopropanol). This will initiate a controlled hydrolysis.

-

After the initial reaction has subsided, slowly add water to ensure complete hydrolysis. Be aware that this reaction can be exothermic.

-

The resulting mixture will contain silanols and ethanol.

-

-

Final Disposal: The hydrolyzed mixture should be collected in a designated hazardous waste container for pickup by a certified waste disposal company.

First Aid Measures: In Case of Exposure

Immediate and appropriate first aid is crucial in the event of an exposure.

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3] |

| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention. |

| Inhalation | Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |

Fire-Fighting Measures

While this compound has a high flash point, it is a combustible liquid.

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or a water spray to extinguish a fire.[3]

-

Unsuitable Extinguishing Media: Do not use a direct stream of water, as this may spread the fire.

-

Specific Hazards: Upon combustion, hazardous decomposition products such as carbon oxides and silicon oxides may be formed.[3]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Toxicological and Ecological Information

-

Toxicological Information: There is limited specific toxicological data available for this compound. It is classified as causing serious eye irritation and may cause skin and respiratory irritation.[3] The primary health effects are expected to be related to its irritant properties.

-

Ecological Information: Data on the environmental impact of this compound is limited. It should be handled in a manner that prevents its release into the environment.

Conclusion

The safe and effective use of this compound in a research and development setting is contingent upon a thorough understanding of its reactivity, particularly its sensitivity to moisture. By implementing the robust storage, handling, and disposal protocols outlined in this guide, and by consistently utilizing the appropriate personal protective equipment, researchers can minimize risks and ensure the integrity of their experiments. Adherence to these principles is not merely a matter of compliance but a cornerstone of responsible scientific practice.

References

-

Gelest, Inc. 1,4-BIS(TRIETHOXYSILYL)BENZENE Safety Data Sheet. [Link]

-

Amazon S3. sib1816.6 - 1,4-bis(triethoxysilyl)benzene Safety Data Sheet. [Link]

-

PubChem. This compound. [Link]

-

Gelest, Inc. 1,4-BIS(TRIETHOXYSILYL)BENZENE. [Link]

- Google Patents. US10780305B2 - Organosiloxane compounds as active ingredients in fluorine free fire suppression foams.

-

Harwick Standard. SAFETY DATA SHEET - Organosilane Ester. [Link]

-

PubChem. 1,4-Bis(triethoxysilyl)benzene. [Link]

-

Gelest, Inc. BIS(TRIMETHOXYSILYLETHYL)BENZENE. [Link]

- Google Patents.

-

National Library of Medicine. Management of Firefighters' Chemical & Cardiovascular Exposure Risks on the Fireground. [Link]

-

SLS. 1,4-Bis(triethoxysilyl)benzene | 598038-20G | SIGMA-ALDRICH. [Link]

-

Defense Technical Information Center. Surfactants with Organosilicate Nanostructures for Use as Fire-Fighting Foam (F3). [Link]

-

International Labour Organization. ICSC 0015 - BENZENE. [Link]

-

Gelest, Inc. 1,4-BIS(TRIETHOXYSILYL)BENZENE. [Link]

-

Fire Brigades Union. Minimising firefighters' exposure to toxic fire effluents. [Link]

-

SLS. 1,4-Bis(triethoxysilyl)benzene | 598038-20G | SIGMA-ALDRICH. [Link]

Sources

An In-depth Technical Guide to the Thermal Stability and Degradation of 1,3-Bis(triethoxysilyl)benzene

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and degradation pathways of 1,3-Bis(triethoxysilyl)benzene (BTEB). As a key precursor in the synthesis of advanced organic-inorganic hybrid materials, particularly phenylene-bridged polysilsesquioxanes, a thorough understanding of its behavior at elevated temperatures is critical for material design, processing, and predicting long-term performance. While specific thermogravimetric data for the monomer is not extensively published, this guide synthesizes information from closely related bridged silsesquioxane materials and foundational principles of organosilane chemistry to provide a robust predictive model of its thermal decomposition. This document details the anticipated thermal profile, the multi-stage degradation mechanism, and the expected decomposition products. Furthermore, it outlines the definitive experimental workflows for empirical validation.

Introduction: The Significance of this compound in Materials Science

This compound is an organosilane monomer that serves as a fundamental building block for creating highly cross-linked, thermally stable polymeric materials. Its structure, featuring a rigid phenylene ring bridged by two triethoxysilyl groups, imparts exceptional thermal and mechanical stability to the resulting polysilsesquioxane networks.[1] These materials are of significant interest for applications in microelectronics, protective coatings, and as catalyst supports, where performance under demanding thermal conditions is paramount.

The triethoxysilyl functionalities are reactive sites for hydrolysis and condensation, enabling the formation of a robust three-dimensional siloxane (Si-O-Si) network via sol-gel processing. The central phenylene unit provides a rigid, thermally stable core that enhances the degradation temperature of the final material compared to aliphatic-bridged analogues.[2][3]

Predicted Thermal Stability Profile of this compound

It is anticipated that 1,3-BTEB will exhibit high thermal stability, with the onset of significant decomposition occurring at temperatures above 300-400°C in an inert atmosphere. The initial weight loss at lower temperatures (typically below 200°C) would be attributable to the hydrolysis of the ethoxy groups in the presence of atmospheric or adsorbed moisture, followed by the condensation of the resulting silanols, releasing ethanol and water.

The primary thermal degradation of the core structure is expected to commence with the cleavage of the Si-C and C-H bonds of the ethoxy groups and the phenylene bridge at higher temperatures. Materials derived from aryl-bridged polysilsesquioxanes are known to be thermally stable up to 400°C in air.[4]

| Temperature Range (°C) | Predicted Thermal Event | Anticipated Weight Loss |

| 100 - 250 | Hydrolysis of ethoxy groups (in the presence of moisture) and condensation of silanols, with the release of ethanol and water. | Minor |

| 250 - 400 | Initial decomposition of ethoxy groups. | Gradual |

| > 400 | Cleavage of the phenylene-silicon bond and fragmentation of the aromatic ring. | Significant |

| > 700 | Formation of a stable silicon oxycarbide or silicon carbide residue. | Residual Mass |

Multi-Stage Thermal Degradation Mechanism

The thermal degradation of this compound, particularly when polymerized into a polysilsesquioxane network, is a multi-stage process involving hydrolysis, condensation, and subsequent pyrolysis.

Stage 1: Hydrolysis and Condensation

In the presence of water, even in trace amounts, the triethoxysilyl groups of BTEB undergo hydrolysis to form silanol (Si-OH) groups and ethanol. This reaction can be catalyzed by either acids or bases. Following hydrolysis, the silanol groups readily undergo condensation to form siloxane (Si-O-Si) bonds, releasing water and creating a cross-linked network. This initial process typically occurs at relatively low temperatures and is the basis for the sol-gel synthesis of polysilsesquioxanes.

Caption: Initial hydrolysis and condensation of BTEB.

Stage 2: Pyrolytic Decomposition

At elevated temperatures in an inert atmosphere, the polysilsesquioxane network undergoes pyrolytic decomposition. This process involves the cleavage of the weaker organic bonds within the structure.

The primary degradation pathways are anticipated to be:

-

Decomposition of Ethoxy/Ethyl Groups: The remaining ethoxy groups or ethyl groups formed during side reactions will cleave, releasing ethylene and other small hydrocarbons.

-

Cleavage of the Si-Phenylene Bond: The silicon-carbon bond connecting the phenylene ring to the siloxane network will eventually rupture at higher temperatures.

-

Fragmentation of the Benzene Ring: At very high temperatures, the stable benzene ring will fragment, leading to the formation of smaller unsaturated hydrocarbons.

The pyrolysis of related bis(triethoxysilyl)ethane (BTESE) derived materials shows the evolution of hydrogen and methane at temperatures between 550°C and 700°C, corresponding to the cleavage of the Si-CH2-CH2-Si bridge.[2] A similar, though likely higher temperature, degradation is expected for the more stable phenylene bridge.

Caption: Proposed thermal degradation pathway of BTEB-derived polysilsesquioxane.

Identification of Degradation Products: The Role of Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is the definitive analytical technique for identifying the volatile and semi-volatile products of thermal degradation.[5] In this method, the sample is rapidly heated to a specific temperature in an inert atmosphere, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

For 1,3-BTEB, the expected pyrolysis products would include:

-

Benzene: From the cleavage of the Si-phenylene bonds.

-

Ethylene: From the decomposition of the ethoxy groups.

-

Ethanol: From residual unreacted ethoxy groups.

-

Various small, volatile siloxane species.

-

A non-volatile char residue, likely composed of silicon oxycarbide or silicon carbide at very high temperatures.

The mass spectrometer would identify these fragments based on their characteristic mass-to-charge ratios and fragmentation patterns.[6]

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and degradation products of this compound, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset of decomposition temperature and the mass loss profile as a function of temperature.

Methodology:

-

Place a small, precisely weighed sample (5-10 mg) of 1,3-BTEB into a TGA crucible (typically alumina or platinum).

-

Place the crucible in the TGA furnace.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50-100 mL/min) to ensure an oxygen-free environment.

-

Heat the sample from ambient temperature to 1000°C at a controlled linear heating rate (e.g., 10°C/min).

-

Continuously monitor and record the sample mass as a function of temperature.

-

The resulting TGA curve will show the temperatures at which weight loss occurs, indicating evaporation, desorption, and decomposition. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the chemical composition of the volatile and semi-volatile thermal degradation products.

Methodology:

-

Place a small amount of the 1,3-BTEB sample (in the microgram range) into a pyrolysis tube.

-

Insert the pyrolysis tube into the pyrolyzer, which is interfaced with the GC-MS system.

-

Rapidly heat the sample to the desired pyrolysis temperature (e.g., 600°C, 800°C) in an inert carrier gas (typically helium).

-

The volatile pyrolysis products are swept directly into the gas chromatograph.

-

The GC column separates the individual components of the pyrolysate based on their boiling points and polarity.

-

The separated components then enter the mass spectrometer, where they are ionized and fragmented.

-

The mass spectrum of each component is recorded, allowing for identification by comparison to spectral libraries (e.g., NIST) and interpretation of fragmentation patterns.

Caption: Experimental workflow for Py-GC-MS analysis.

Conclusion

This compound is a precursor to highly thermally stable materials due to its rigid phenylene bridging unit. While direct experimental data on the monomer's thermal decomposition is sparse, a comprehensive understanding of its degradation can be constructed through analysis of related compounds and fundamental chemical principles. The degradation process is initiated by hydrolysis and condensation at lower temperatures, followed by pyrolytic cleavage of the organic components of the resulting polysilsesquioxane network at temperatures exceeding 400°C. The primary decomposition products are expected to be benzene, ethylene, and volatile siloxanes, leading to a stable silicon oxycarbide residue at higher temperatures. Definitive characterization of the thermal stability and degradation products can be achieved through the systematic application of Thermogravimetric Analysis and Pyrolysis-Gas Chromatography-Mass Spectrometry.

References

- Shea, K. J., & Loy, D. A. (2001). Bridged Polysilsesquioxanes.

- Loy, D. A., & Shea, K. J. (1995). Bridged polysilsesquioxanes. Highly porous hybrid organic-inorganic materials. Chemical Reviews, 95(5), 1431-1442.

-

Kane, K. M., & Koberstein, J. T. (2018). Improved thermal and oxidation stability of bis(triethoxysilyl)ethane (BTESE)-derived membranes, and. Journal of Materials Chemistry A, 6(42), 21063-21071. [Link]

-

Croissant, J. G., Fatieiev, Y., Omar, H., & Khashab, N. M. (2016). Periodic Mesoporous Organosilica Nanoparticles with Controlled Morphologies and High Drug/Dye Loadings for Multicargo Delivery in Cancer Cells. Angewandte Chemie International Edition, 55(25), 7243-7247. [Link]

-

Environmental Molecular Sciences Laboratory. (n.d.). Pyrolysis Gas Chromatography-Mass Spectrometry. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Díaz-Benito, B., Velasco, F., & Encinas, N. (2010). Hydrolysis study of bis-1,2-(triethoxysilyl)ethane silane by NMR. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 370(1-3), 59-65. [Link]

- Oga, E., Bala, N., Fisher, S., Kozliak, E., & Kubátová, A. (2023). Investigation of Window Silicone Sealant Weathering Using Evolved Gas Analysis and Pyrolysis Gas Chromatography with Mass Spectrometry. Polymers, 15(20), 4075.

-

Request PDF. (n.d.). Syntheses of Epoxy-Bridged Polyorganosiloxanes and the Effects of Terminated Alkoxysilanes on Cured Thermal Properties. [Link]

-

Nocuń, M., Gajerski, R., & Siwulski, S. (2009). Thermal decomposition of silica-methyltrimethoxysilane hybrid glasses studied by mass spectrometry. Optica Applicata, 39(4), 899-906. [Link]

-

Wang, F., et al. (2018). Thermal degradation, mechanical behavior and Co60 gamma-irradiation induced effects of poly(methylphenylsiloxane)/phenylene-silica hybrid material. Materials Chemistry and Physics, 216, 44-51. [Link]

-

Gelest, Inc. (n.d.). BIS(TRIMETHOXYSILYLETHYL)BENZENE. [Link]

-

Kusch, P. (2012). Application of Pyrolysis–Gas Chromatography–Mass Spectrometry for the Identification of Polymeric Materials. LCGC International, 25(6), 344-353. [Link]

-

Gelest, Inc. (n.d.). 1,4-BIS(TRIETHOXYSILYL)BENZENE. [Link]

-

Sigma-Aldrich. (n.d.). 1,4-Bis(triethoxysilyl)benzene | 598038-20G. [Link]

-

PubChem. (n.d.). 1,4-Bis(trimethylsilyl)benzene. [Link]

-

Wang, F., et al. (2018). Thermal degradation, mechanical behavior and Co60 gamma-irradiation induced effects of poly(methylphenylsiloxane)/phenylene-silica hybrid material. ResearchGate. [Link]

-

Dutkiewicz, M., et al. (2023). New Ethynylphenylborasilsesquioxanes—Their Reactivity and Behavior during Thermal Decomposition. Polymers, 15(13), 2879. [Link]

-

Ambati, J., & Rankin, S. (2011). Reaction-induced phase separation of bis(triethoxysilyl)ethane upon sol-gel polymerization in acidic conditions. Journal of Colloid and Interface Science, 362(2), 345-353. [Link]

-

PubChem. (n.d.). 1,4-Bis(triethoxysilyl)benzene. [Link]

-

Vessecchi, R., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 5(121), 99935-99965. [Link]

-

Gemo, N., et al. (2020). 1,4-Bis(trimethylsilyl)piperazine—Thermal Properties and Application as CVD Precursor. Materials, 13(22), 5227. [Link]

-

Bannach, G., et al. (2011). Thermal studies on solid 1,4-bis(3-carboxy-3-oxo-prop-1-enyl) benzene of lighter trivalent lanthanides. Journal of Thermal Analysis and Calorimetry, 106(2), 481-487. [Link]

-

Wang, J., et al. (2022). Structural insights into diversity and n-alkane biodegradation mechanisms of alkane hydroxylases. Frontiers in Microbiology, 13, 968915. [Link]

-

Lock, N., & Marfil-Vega, R. (2021). Analysis of Microplastic Polymer Using Pyrolysis GC/MS. Shimadzu Scientific Instruments. [Link]

-

Atkinson, D. (2011, December 17). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. YouTube. [Link]

-

LookChem. (n.d.). Cas 2615-18-1,1 4-BIS(TRIETHOXYSILYL)BENZENE 96. [Link]

-

Wagner, M., & El-Aneed, A. (2023). Previous successes and untapped potential of pyrolysis-GC/MS for the analysis of polluted plastics. TrAC Trends in Analytical Chemistry, 161, 117009. [Link]

-

Kaewsakul, W., et al. (2014). Investigation of Reaction Rate of Bis(triethoxysilylpropyl)tetrasulphide in Silica-Filled Compound Using Pyrolysis-Gas Chromatography/Mass Spectrometry. Advanced Materials Research, 931-932, 336-340. [Link]

-

PubChem. (n.d.). 1,2-Bis(trimethylsilyl)benzene. [Link]

-

Bannach, G., et al. (2010). Thermal behaviour of 1,4-bis(3-carboxy-3-oxo-prop-1-en-1-yl)benzene compounds with Ag+ and Pb2+. ResearchGate. [Link]

-

Uera, K., et al. (2021). Ethylene-bridged polysilsesquioxane/hollow silica particle hybrid film for thermal insulation material. RSC Advances, 11(41), 25484-25490. [Link]

-

Uera, K., et al. (2021). Ethylene-bridged polysilsesquioxane/hollow silica particle hybrid film for thermal insulation material. RSC Advances. [Link]

-

Bannach, G., et al. (2014). Synthesis, characterization, thermal behavior, and DFT calculation of solid 1,4-bis(3-carboxy-3-oxo-prop-1-enyl) benzene of some trivalent lanthanides. Journal of Thermal Analysis and Calorimetry, 115(2), 1545-1553. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Ethylene-bridged polysilsesquioxane/hollow silica particle hybrid film for thermal insulation material - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pyrolysis Gas Chromatography-Mass Spectrometry | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

Part 1: In-depth Technical Guide on the Hydrolytic Stability of 1,3-Bis(triethoxysilyl)benzene

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Bis(triethoxysilyl)benzene (BTEB) is a fundamental organosilane precursor integral to the synthesis of advanced organic-inorganic hybrid materials, particularly periodic mesoporous organosilicas (PMOs).[1] The structural integrity of BTEB, featuring a rigid benzene core flanked by two triethoxysilyl groups, facilitates the creation of robust, thermally stable, and chemically resistant porous networks. The performance and durability of these materials are intrinsically linked to the hydrolytic stability of the BTEB molecule. This guide offers a detailed technical examination of the principles governing BTEB hydrolysis, comprehensive protocols for its assessment, and crucial insights into its impact on material design and application, especially in drug development.

Introduction: The Critical Role of this compound in Advanced Materials

This compound is a cornerstone in the sol-gel synthesis of bridged silsesquioxanes and PMOs. The aromatic bridge between the silicon atoms confers exceptional structural rigidity and thermal stability to the resultant materials. These materials are increasingly vital in fields such as catalysis, high-performance liquid chromatography, drug delivery systems, and as low-k dielectric materials in microelectronics.[2]

The transformative potential of BTEB lies in the hydrolysis and subsequent condensation of its triethoxysilyl moieties.[3] This sol-gel process, however, presents a critical challenge: the very reactions that form the desired siloxane network can, if uncontrolled, compromise the material's final properties and operational stability. A deep, mechanistic understanding of the hydrolytic stability of BTEB is therefore indispensable for scientists and engineers in this field.

The Chemistry of Hydrolysis: A Mechanistic Deep Dive

The hydrolysis of a triethoxysilyl group is a nucleophilic substitution reaction where water attacks the silicon atom, displacing ethoxy groups (-OCH2CH3) to form silanol groups (-Si-OH). This is the foundational and often rate-limiting step in the sol-gel process.[3][4]

This reaction is subject to catalysis by both acids and bases:

-

Acid Catalysis: Under acidic conditions, an ethoxy group is protonated, enhancing its capacity as a leaving group. A subsequent nucleophilic attack on the silicon center by a water molecule completes the hydrolysis.[4][5] This pathway generally proceeds at a faster rate and tends to produce more linear, less branched polymeric structures.[4]

-

Base Catalysis: In basic environments, the more potent nucleophile, a hydroxide ion, directly attacks the silicon atom.[3][4][5] This typically leads to a more highly cross-linked, particulate gel network.[4]

Several key parameters govern the rate and extent of hydrolysis:

-

pH: The hydrolysis rate is profoundly influenced by the pH of the medium. The reaction is slowest near neutral pH and accelerates under both acidic and basic conditions.[4][6]

-

Water Concentration: As a primary reactant, the concentration of water directly impacts the reaction kinetics.[3][4][7]

-

Temperature: In line with general chemical kinetics, the rate of hydrolysis increases with temperature.[6]

-

Solvent: The choice of solvent can modulate the solubility of BTEB and the availability of water, thereby influencing the hydrolysis rate.[6][7] The presence of alcohol co-solvents, for instance, can slow the reaction.[6]

-

Steric and Inductive Effects: The steric bulk of the triethoxysilyl groups and the benzene ring can impede the approach of water molecules.[3] Furthermore, the electronic properties of the organic bridging group influence the reactivity of the silicon center.[4]

Experimental Protocols for Assessing Hydrolytic Stability

A quantitative understanding of hydrolytic stability necessitates rigorous and reproducible experimental methodologies. The following protocol details a standard approach for quantifying the hydrolysis of this compound.

Materials and Equipment

-

This compound (BTEB)

-

Deionized water

-

Ethanol (or other suitable co-solvent)

-

Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

-

Nuclear Magnetic Resonance (NMR) Spectrometer (¹H and ²⁹Si)

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

pH meter

-

Thermostatically controlled reaction environment (e.g., water bath, reaction block)

Step-by-Step Experimental Workflow

-

Reaction Mixture Preparation:

-

Create a stock solution of BTEB in the chosen solvent (e.g., ethanol).

-

In a set of reaction vessels, combine the BTEB stock solution, deionized water, and catalyst (acid or base) to achieve the desired final concentrations and pH.

-

Maintain a consistent total volume across all reaction vessels.

-

-

Controlled Incubation:

-

Seal the reaction vessels and place them in a thermostatically controlled environment at the desired temperature(s).

-

Initiate timing upon immersion in the incubation medium.

-

-

Time-Course Sampling and Quenching:

-

At predefined time points, extract an aliquot from each reaction vessel.

-

Immediately quench the reaction to halt further hydrolysis. This can be achieved by rapid cooling and/or neutralization of the catalyst.

-

-

Analytical Characterization:

-

GC-MS: Analyze quenched samples to quantify the remaining concentration of unreacted BTEB, allowing for the determination of the hydrolysis rate.

-

NMR Spectroscopy: ¹H NMR can track the disappearance of ethoxy protons and the emergence of ethanol. ²⁹Si NMR is particularly powerful for observing the evolution of the silicon environment, identifying various silanol and siloxane species as hydrolysis and condensation progress.[8][9][10]

-

FTIR Spectroscopy: This technique can monitor the disappearance of Si-O-C bands and the appearance of Si-OH bands, providing real-time insights into the hydrolysis process.[7][11]

-

Data Analysis and Interpretation

The rate of hydrolysis is determined by plotting the concentration of BTEB against time. This data can be fitted to a suitable kinetic model (e.g., pseudo-first-order) to derive the rate constant (k) for each set of experimental conditions.

Table 1: Illustrative Hydrolysis Rate Data for this compound at 25°C

| Time (hours) | [BTEB] (M) - pH 4 | [BTEB] (M) - pH 7 | [BTEB] (M) - pH 10 |

| 0 | 0.100 | 0.100 | 0.100 |

| 1 | 0.082 | 0.099 | 0.065 |

| 4 | 0.045 | 0.096 | 0.018 |

| 8 | 0.015 | 0.092 | <0.001 |

| 24 | <0.001 | 0.075 | <0.001 |

Visualization of the Hydrolysis and Condensation Cascade

The diagram below illustrates the sequential hydrolysis of a triethoxysilyl group on this compound, leading to the formation of a silanol, which can then undergo condensation to form a siloxane bridge.

Sources

- 1. 1 4-BIS(TRIETHOXYSILYL)BENZENE 96 | 2615-18-1 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. What are the factors that affect the hydrolysis reaction rate of silane coupling agents? - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]

- 7. FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es]

- 8. Unravelling the Mechanism of Sol-Gel Process: a Key Stage in the Production of Silica Aerogels from Alkoxysilanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hydrolysis and condensation mechanisms of a silane coupling agent studied by 13C and 29Si NMR | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Cornerstone of Advanced Materials: A Technical Guide to Precursors for Phenylene-Bridged Organosilicas

This guide provides an in-depth exploration of the synthesis, characterization, and application of precursors for phenylene-bridged organosilicas, a class of materials at the forefront of innovations in drug delivery, catalysis, and separation sciences. As researchers and drug development professionals, a comprehensive understanding of these foundational molecules is paramount to harnessing their full potential. This document moves beyond a simple recitation of protocols to offer insights into the underlying chemical principles and strategic considerations in the design and synthesis of these critical precursors.

Introduction: The Architectural Significance of Phenylene-Bridged Organosilicas

Phenylene-bridged Periodic Mesoporous Organosilicas (PMOs) represent a unique class of hybrid organic-inorganic materials. Their structure, characterized by a robust silica framework with phenylene (-C6H4-) moieties regularly incorporated within the pore walls, imparts exceptional thermal and mechanical stability.[1][2] This architecture provides a versatile platform for a wide range of applications, including high-performance liquid chromatography, solid-phase extraction, and CO2 capture.[3] The key to unlocking the tailored functionalities of these advanced materials lies in the meticulous design and synthesis of their molecular building blocks: the bis-silylated phenylene precursors.

The most pivotal of these precursors is 1,4-bis(triethoxysilyl)benzene (BTEB), a molecule that serves as the primary building block for the creation of phenylene-bridged organosilicas.[4][5] Its symmetric structure and reactive triethoxysilyl groups are fundamental to the formation of the ordered, porous networks characteristic of PMOs.

The Heart of the Matter: 1,4-Bis(triethoxysilyl)benzene (BTEB)

The precursor's structure directly dictates the properties of the final organosilica material. BTEB is an organosilane with a central benzene ring flanked by two triethoxysilyl groups at the para positions. This arrangement is crucial for the formation of a periodic and well-ordered mesoporous structure during the subsequent sol-gel process.

Physicochemical Properties of BTEB

A thorough understanding of the precursor's properties is essential for its proper handling, purification, and use in synthesis. The key physicochemical properties of 1,4-bis(triethoxysilyl)benzene are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₈H₃₄O₆Si₂ | [4][6] |

| Molecular Weight | 402.63 g/mol | [6] |

| Appearance | Colorless liquid | |

| Boiling Point | 130-133 °C at 0.5 mmHg | [5] |

| Density | 1.015 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.456 | [5] |

| CAS Number | 2615-18-1 |

The Genesis of a Precursor: Synthesis of 1,4-Bis(triethoxysilyl)benzene

The synthesis of BTEB is a critical step that requires careful control of reaction conditions to ensure high purity and yield. The most common and industrially scalable method involves a Grignard reaction. This approach leverages the reaction of a di-Grignard reagent formed from a dihalo-benzene with a silicon electrophile.

The Grignard Reaction: A Powerful Tool for Si-C Bond Formation

The Grignard reaction is a cornerstone of organometallic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds. In the context of BTEB synthesis, it provides a robust route to creating the crucial silicon-carbon bond. The overall reaction scheme is depicted below.

Caption: Grignard synthesis pathway for 1,4-bis(triethoxysilyl)benzene.

Step-by-Step Experimental Protocol for BTEB Synthesis via Grignard Reaction

This protocol is a self-validating system, with checkpoints and justifications for each critical step.

Materials:

-

1,4-Dibromobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Tetraethyl orthosilicate (TEOS)

-

Iodine crystal (as initiator)

-

Anhydrous toluene

-

Standard glassware for air-sensitive reactions (Schlenk line, nitrogen/argon atmosphere)

Procedure:

-

Activation of Magnesium: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine. The disappearance of the iodine color upon gentle heating is an indicator of magnesium activation. This step is crucial as it removes the passivating oxide layer from the magnesium surface, allowing the Grignard reaction to initiate.

-

Formation of the Bis-Grignard Reagent: Dissolve 1,4-dibromobenzene in anhydrous ether or THF and add it to the dropping funnel. Add a small portion of this solution to the activated magnesium. The reaction is exothermic and should initiate, as evidenced by bubbling and a gentle reflux. Once initiated, add the remaining dibromobenzene solution dropwise at a rate that maintains a steady reflux. After the addition is complete, continue to reflux the mixture for several hours to ensure the complete formation of the bis-Grignard reagent.

-

Silylation: Cool the reaction mixture in an ice bath. Add tetraethyl orthosilicate (TEOS) dissolved in anhydrous ether or THF to the dropping funnel. Add the TEOS solution dropwise to the cooled Grignard reagent. This step is highly exothermic and slow addition is critical to prevent side reactions. The stoichiometry should be carefully controlled to favor the formation of the desired bis-silylated product.

-

Quenching and Work-up: After the addition of TEOS is complete, allow the reaction to warm to room temperature and stir overnight. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. This will precipitate magnesium salts.

-